N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, which is known for its electronic properties, making it a valuable component in the design of new materials and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s ability to form hydrogen bonds and participate in π-π interactions allows it to modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide stands out due to its specific substitution pattern on the thiophene ring and the presence of both hydroxy and carboxamide functional groups. These features confer unique electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S2/c1-11-9-14(20-10-11)15(18)16-6-4-12(5-7-17)13-3-2-8-19-13/h2-3,8-10,12,17H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHXRGCECLOWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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